N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a nicotinamide moiety, and a tetrahydropyran group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoxazole ring through a cycloaddition reaction, followed by the introduction of the nicotinamide and tetrahydropyran groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Nicotinamide analogs: Compounds with variations in the nicotinamide moiety.
Tetrahydropyran-containing compounds: Molecules featuring the tetrahydropyran group with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-18(2,3)14-9-15(26-22-14)21-16(23)11-8-13(19)17(20-10-11)25-12-4-6-24-7-5-12/h8-10,12H,4-7H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXGGMQDZJBAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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